2-Bromocyclopent-2-enone

Suzuki Coupling Medicinal Chemistry C-C Bond Formation

2-Bromocyclopent-2-enone is a versatile α-bromo-α,β-unsaturated ketone for constructing complex molecular architectures in medicinal and agrochemical research. Its dual reactivity enables diverse cross-coupling and cycloaddition reactions. Commercial availability with ≥97% purity ensures reproducible synthesis. - COX-2 inhibitor candidate synthesis: Defined starting material for 2-aryl-2-cyclopentenone core. - CAIRC methodology: Validated template for fused/bridged polycyclic ring systems. - Stereoselective Au-catalyzed C-H insertions: Conformational bias for chiral building blocks.

Molecular Formula C5H5BrO
Molecular Weight 161 g/mol
CAS No. 10481-34-2
Cat. No. B083605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromocyclopent-2-enone
CAS10481-34-2
Molecular FormulaC5H5BrO
Molecular Weight161 g/mol
Structural Identifiers
SMILESC1CC(=O)C(=C1)Br
InChIInChI=1S/C5H5BrO/c6-4-2-1-3-5(4)7/h2H,1,3H2
InChIKeyWJZDXONSAPNKGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromocyclopent-2-enone (CAS 10481-34-2) | A Key Halogenated Cyclopentenone Intermediate


2-Bromocyclopent-2-enone (also known as 2-bromo-2-cyclopenten-1-one) is a versatile, five-membered, α-bromo-α,β-unsaturated cyclic ketone. It is a strategic intermediate for constructing complex molecular architectures in medicinal and agrochemical research [1]. The compound's core value lies in its dual reactivity: the electrophilic bromine atom enables diverse cross-coupling and substitution reactions, while the enone moiety can participate in conjugate additions and cycloadditions [2]. Commercial availability with standard purity of ≥97% ensures reliable starting material quality for reproducible synthesis .

Dual reactivity Electrophilic bromine and enone enable cross-coupling and conjugate additions
Broad utility Supports construction of complex molecular architectures in medicinal and agrochemical research
Consistent quality Standard purity supports reproducible synthesis for discovery and scale-up

The Risks of Substituting 2-Bromocyclopent-2-enone with Other Halogenated Cyclopentenones


Generic substitution among 2-halocyclopent-2-enones (X = F, Cl, Br, I) is not feasible due to pronounced differences in reactivity, which directly impact reaction yields, regioselectivity, and product purity. The carbon-halogen bond strength and polarization vary significantly across the halogen series (C-Br vs. C-Cl vs. C-I), dictating performance in transition metal-catalyzed cross-couplings [1]. In nucleophilic substitutions and cycloadditions, the leaving group ability and steric profile of the halogen determine reaction rates and selectivity profiles, leading to divergent synthetic outcomes [2]. Furthermore, the ring size of the cyclic enone scaffold (5-membered vs. 6-membered) also exerts a substantial influence on conformational flexibility and reactivity, precluding direct substitution with a 2-bromocyclohex-2-enone [3].

  • Halogen reactivity mismatch C–Br bond strength and polarization differ from C–Cl and C–I, which may alter catalytic cross-coupling performance and selectivity.
  • Ring-size conformational bias 5-membered cyclopentenone enforces distinct rigidity; a 6-membered analog may not reproduce the same diastereoselective outcome.
  • Synthetic outcome divergence Variation in leaving-group ability and steric profile across halogens can shift reaction yields, regioselectivity, and product purity.

2-Bromocyclopent-2-enone (CAS 10481-34-2) Evidence-Based Differentiation Guide


Optimized Reactivity in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

2-Bromocyclopent-2-enone is the preferred substrate for Pd-catalyzed Suzuki-Miyaura coupling in a patented route for COX-2 inhibitors. The synthesis explicitly utilizes the bromo-enone (II), which is condensed with 3,5-difluorophenylboronic acid (III) under Pd catalysis to yield the key intermediate 2-(3,5-difluorophenyl)-2-cyclopentenone (IV) [1]. The patent literature notes that while the synthesis can also be performed with the 2-iodo analog, the bromo derivative (10481-34-2) is the defined primary route, suggesting an optimal balance between reactivity and stability [1].

Suzuki Coupling
Head-to-head
Target
Primary coupling partner for boronic acid in patented COX-2 inhibitor route
vs
Comparator
2-Iodo analog listed as possible alternative
Supports established synthetic route
May reduce development risk when following reported procedure
Suzuki Coupling Medicinal Chemistry C-C Bond Formation

Versatile Scaffold for Conjugate Addition-Initiated Ring Closure (CAIRC) Reactions

2-Bromocyclopent-2-enone (10481-34-2) is a key substrate for the Conjugate Addition-Initiated Ring Closure (CAIRC) reaction, a powerful method for generating fused polycyclic structures [1]. The reactivity of this specific bromo-enone with various carbon nucleophiles containing active methylenes has been systematically studied [1]. The 2-chloro analog (3400-89-3) exhibits significantly lower reactivity in similar conjugate addition-cyclization sequences due to the stronger C-Cl bond, leading to lower yields or requiring harsher conditions. The 2-iodo analog (33948-35-5), while more reactive, is often prone to undesirable side reactions, making the bromo derivative the optimal balance of reactivity and stability.

CAIRC Reactivity
Class-level
Br
Balanced reactivity/stability for conjugate addition-initiated ring closure
vs
Cl / I
Cl slower; I less stable under typical CAIRC conditions
Enables polycyclic scaffold synthesis
Reported reactivity ranking for CAIRC methodology
CAIRC Reaction Synthetic Methodology Heterocycle Synthesis

Controlled Reactivity Profile vs. 2-Bromocyclohex-2-enone for Conformational Bias

The five-membered ring of 2-Bromocyclopent-2-enone (10481-34-2) imposes a distinct conformational rigidity compared to the six-membered analog 2-Bromocyclohex-2-enone (50870-61-6) . This difference in ring strain and conformational flexibility leads to different selectivities in cycloaddition reactions and influences the diastereomeric outcome of reactions at the α-position [1]. In the Au-catalyzed C-H insertion reactions, the 5-membered bromo-enone substrate yields a specific diastereomer profile, whereas the 6-membered analog would be expected to produce a different stereochemical outcome due to its distinct ground-state conformation and transition state geometry [1].

Conformational Bias
Cross-study
5-membered
Specific diastereoselectivity in Au-catalyzed C–H insertion
vs
6-membered
Expected different stereochemical outcome due to distinct ground-state conformation
Rigidity supports stereochemical control
Conformational context may shift diastereomeric ratio
Conformational Analysis Synthetic Planning Structure-Activity Relationship

Defined Physical Properties for Reaction Design and Process Control

The compound's well-defined physical properties provide a reliable basis for reaction design and scale-up. Its boiling point is 216 °C at 760 mmHg, and its flash point is 117 °C [1]. The calculated consensus Log P is 1.56, indicating moderate lipophilicity . These values allow for accurate prediction of its behavior in extraction and purification steps, a factor that can differ significantly for the more lipophilic 2-iodo analog.

Physicochemical Profile
Supporting
Boiling Point216 °C (760 mmHg)
Flash Point117 °C
Log P1.56
Supports process design and purification
Calculated and experimental values
Physicochemical Properties Process Development Reaction Optimization

2-Bromocyclopent-2-enone (CAS 10481-34-2) Optimal Research and Procurement Applications


Synthesis of Advanced Pharmaceutical Intermediates via Suzuki-Miyaura Coupling

2-Bromocyclopent-2-enone (10481-34-2) is the defined starting material for constructing the 2-aryl-2-cyclopentenone core in a patented route to COX-2 inhibitor candidates [1]. Procurement should be prioritized when following this or similar disclosed medicinal chemistry routes to ensure fidelity to the reported procedures and expected yields.

Construction of Polycyclic Scaffolds via CAIRC and Related Cascade Reactions

For research programs focused on synthesizing fused and bridged polycyclic ring systems using the CAIRC methodology, 2-Bromocyclopent-2-enone offers a validated and reactive template [1]. Its specific reactivity profile enables the rapid assembly of complex molecular architectures that may be challenging to access with other halogenated enones.

Stereoselective Synthesis of Functionalized Cyclopentenones

When a 5-membered ring with a defined conformational constraint is required for stereoselective transformations, such as Au-catalyzed C-H insertions, 2-Bromocyclopent-2-enone provides the necessary structural bias to control stereochemistry [1]. This application is particularly relevant for the synthesis of natural product-like or chiral building blocks where diastereocontrol is paramount.

Development of Robust and Scalable Synthetic Processes

The well-defined physical properties and commercial availability of 2-Bromocyclopent-2-enone in high purity (≥97%) [1] make it a reliable starting material for process R&D. Its boiling point and Log P data [2] support the design of efficient work-up and purification protocols, facilitating the transition from discovery to larger-scale synthesis.

Application
Selection Property
Validation Focus
Suzuki-Miyaura inhibitor intermediate synthesis
Pd-catalyzed coupling reactivity
Fidelity to disclosed medicinal chemistry route
CAIRC polycyclic scaffold construction
Conjugate addition reactivity
Reactivity/stability balance in cascade sequences
Stereoselective cyclopentenone synthesis
Conformational rigidity
Diastereoselective outcome in C–H insertion
Scalable process R&D
Defined physical properties
Extraction and purification protocol design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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